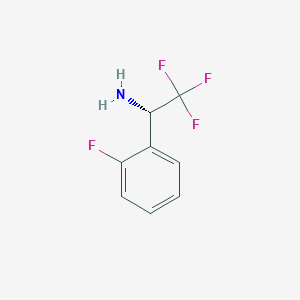
trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexyl ring substituted with a methyl group at the 4-position and a carbamic acid ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of trans-4-methyl-cyclohexanol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include steps for the purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methyl group on the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate functional group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles. Common reagents include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
- trans-4-Methyl-cyclohexyl isocyanate
- trans-4-Methyl-cyclohexyl benzoic acid
- trans-4-Methyl-cyclohexyl-4’-acetylbenzene
Comparison: Compared to similar compounds, trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester is unique due to its specific ester functional group. This functional group imparts distinct chemical and physical properties, such as increased stability and reactivity. Additionally, the presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain applications in drug development and material science.
Propriétés
IUPAC Name |
tert-butyl N-(4-methylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISASAGZNTSLGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid](/img/structure/B3365316.png)


